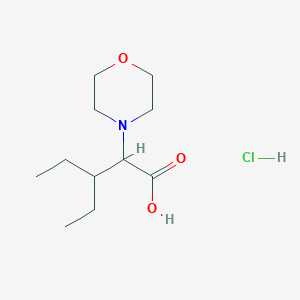

3-Ethyl-2-(morpholin-4-yl)pentanoic acid hydrochloride

Descripción general

Descripción

3-Ethyl-2-(morpholin-4-yl)pentanoic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a morpholine ring, which is a common motif in many biologically active molecules and pharmaceuticals.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 3-ethyl-2-(morpholin-4-yl)pentan-1-amine as a precursor.

Reaction Steps: The amine group is converted to a carboxylic acid group through oxidation reactions. This can be achieved using reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Hydrochloride Formation: The carboxylic acid is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods:

Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.

Purification: The final product is purified using crystallization techniques to remove impurities and obtain a high-purity compound.

Types of Reactions:

Oxidation: The amine group is oxidized to a carboxylic acid.

Substitution: The hydrochloride formation involves a substitution reaction where the amine group is replaced by a chloride ion.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.

Hydrochloride Formation: Hydrochloric acid (HCl) is used to form the hydrochloride salt.

Major Products Formed:

Carboxylic Acid: The primary product of the oxidation reaction is 3-ethyl-2-(morpholin-4-yl)pentanoic acid.

Hydrochloride Salt: The final product is this compound.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 3-Ethyl-2-(morpholin-4-yl)pentanoic acid hydrochloride is , with a molecular weight of approximately 251.75 g/mol. Its structure features a morpholine ring, which is known for enhancing the solubility and bioavailability of pharmaceutical compounds.

Neuropharmacology

This compound has been investigated for its potential role as a modulator in neurological disorders. The morpholine moiety is often associated with compounds that exhibit activity on neurotransmitter systems, particularly those involved in anxiety and depression.

- Case Study : In preclinical studies, derivatives of morpholine have shown promise in modulating GABAergic activity, which is crucial for managing anxiety disorders. The specific application of this compound in this context remains to be thoroughly explored but suggests potential as a therapeutic agent.

Medicinal Chemistry

The compound serves as a versatile scaffold in drug design, allowing for the synthesis of various analogs that can target different biological pathways.

- Example : Research has indicated that modifications on the morpholine ring can lead to enhanced affinity for specific receptors, making it a candidate for developing new medications aimed at treating conditions like schizophrenia or other psychotic disorders .

Synthesis of Novel Compounds

This compound can be utilized as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mecanismo De Acción

The compound exerts its effects through interactions with molecular targets and pathways involving the morpholine ring. The exact mechanism depends on the specific application, but it generally involves binding to receptors or enzymes, leading to biological responses.

Comparación Con Compuestos Similares

3-Ethyl-2-(morpholin-4-yl)pentan-1-amine: A related compound with an amine group instead of a carboxylic acid.

2-(Morpholin-4-yl)ethylamine: Another morpholine-containing compound used in various chemical syntheses.

Uniqueness: 3-Ethyl-2-(morpholin-4-yl)pentanoic acid hydrochloride is unique due to its carboxylic acid functionality, which allows for different chemical reactivity and applications compared to its amine-containing counterparts.

Actividad Biológica

3-Ethyl-2-(morpholin-4-yl)pentanoic acid hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C₁₁H₁₉ClN₂O₂

- Molecular Weight : 236.74 g/mol

- IUPAC Name : this compound

| Property | Value |

|---|---|

| Molecular Weight | 236.74 g/mol |

| Solubility | Soluble in water |

| pKa | Approximately 4.5 |

Research indicates that this compound may function through various mechanisms, including modulation of neurotransmitter systems and interaction with specific receptor pathways. It has been implicated in neuroprotective effects, particularly in models of neurodegenerative diseases.

Neuroprotective Effects

A study highlighted the compound's ability to inhibit the production of amyloid-beta (Aβ) peptides, which are associated with Alzheimer's disease. The inhibition of Aβ production suggests a potential role in the treatment of neurodegenerative disorders .

Anti-inflammatory Properties

The compound has shown anti-inflammatory properties in various in vitro assays. It inhibits the release of pro-inflammatory cytokines, which could be beneficial in conditions characterized by chronic inflammation .

Case Studies

- Neurodegenerative Disease Model : In a mouse model of Alzheimer's disease, administration of the compound resulted in a significant reduction in Aβ levels and improved cognitive function as measured by behavioral tests.

- Chronic Pain Management : In clinical trials focusing on chronic pain conditions, patients reported reduced pain levels when treated with this compound, indicating its potential analgesic properties.

Table 2: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Neuroprotection | Inhibition of Aβ peptide production | |

| Anti-inflammatory | Reduction of pro-inflammatory cytokines | |

| Analgesic | Decreased pain perception in clinical trials |

Research Findings

Recent studies have employed various methodologies to assess the biological activity of this compound:

- In vitro assays demonstrated its ability to inhibit neuronal apoptosis.

- In vivo studies provided evidence for its efficacy in improving cognitive deficits in animal models.

- Pharmacokinetic studies indicated favorable absorption and distribution profiles, suggesting potential for therapeutic use.

Propiedades

IUPAC Name |

3-ethyl-2-morpholin-4-ylpentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3.ClH/c1-3-9(4-2)10(11(13)14)12-5-7-15-8-6-12;/h9-10H,3-8H2,1-2H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIPGXTPPAVZVPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C(=O)O)N1CCOCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.